5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-2-phenyl-

Lipophilicity Drug-likeness Permeability

5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-2-phenyl- (CAS 54398-83-3) is a synthetic dihydroquinolinone derivative featuring a 4-benzoyl and 2-phenyl substitution pattern on a partially saturated quinolinone core. With a molecular formula of C22H17NO2 and a molecular weight of 327.4 g/mol, it represents an intermediate lipophilicity scaffold within the 4-benzoyl-2-phenyl-dihydroquinolinone series, positioned between the unsubstituted 7,8-dihydroquinolin-5(6H)-one core and the more heavily alkylated 7,7-dimethyl analog.

Molecular Formula C22H17NO2
Molecular Weight 327.4 g/mol
CAS No. 54398-83-3
Cat. No. B12891617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-2-phenyl-
CAS54398-83-3
Molecular FormulaC22H17NO2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C22H17NO2/c24-20-13-7-12-18-21(20)17(22(25)16-10-5-2-6-11-16)14-19(23-18)15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2
InChIKeyYRHBAQMOEWXGTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-2-phenyl- (CAS 54398-83-3): Physicochemical Differentiation Guide for Research Procurement


5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-2-phenyl- (CAS 54398-83-3) is a synthetic dihydroquinolinone derivative featuring a 4-benzoyl and 2-phenyl substitution pattern on a partially saturated quinolinone core [1]. With a molecular formula of C22H17NO2 and a molecular weight of 327.4 g/mol, it represents an intermediate lipophilicity scaffold within the 4-benzoyl-2-phenyl-dihydroquinolinone series, positioned between the unsubstituted 7,8-dihydroquinolin-5(6H)-one core and the more heavily alkylated 7,7-dimethyl analog . Publicly available experimental bioactivity data for this specific compound is currently limited; the differentiation evidence presented below relies primarily on computed physicochemical properties that are critical for compound selection in drug discovery and chemical biology.

Why In-Class Substitution Fails for 5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-2-phenyl-: Structural Modifications Alter Key Physicochemical Properties


Within the 4-benzoyl-2-phenyl-dihydroquinolinone series, seemingly minor structural modifications such as methylation at the 7-position substantially alter lipophilicity, molecular weight, and steric profile . These changes directly impact solubility, permeability, and potential off-target interactions, making generic substitution between analogs unreliable without specific experimental justification . The 7-unsubstituted compound (CAS 54398-83-3) occupies a distinct property space that cannot be replicated by its 7-methyl or 7,7-dimethyl counterparts, underscoring the necessity for compound-specific procurement in structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for 5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-2-phenyl- (54398-83-3) vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Intermediate Value Reduces Nonspecific Binding Risk

The target compound exhibits a calculated LogP of 4.50 (XLogP3: 4.0), which is approximately 2.9 log units higher than the unsubstituted 7,8-dihydroquinolin-5(6H)-one core (LogP 1.60) and more than 0.6 log units lower than the 7,7-dimethyl analog (LogP 5.13) . This intermediate lipophilicity indicates a balance between membrane permeability and aqueous solubility that differs meaningfully from both the more polar core and the more lipophilic dimethyl analog, potentially reducing nonspecific protein binding while maintaining acceptable permeability.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation: Enhanced Polarity for Peripheral Target Engagement

The target compound possesses a computed TPSA of 47.03 Ų, which is 17.07 Ų higher than the unsubstituted 7,8-dihydroquinolin-5(6H)-one core (TPSA 29.96 Ų) . This 57% increase in polar surface area attributable to the benzoyl and phenyl substituents may reduce passive blood-brain barrier permeability while enhancing solubility and hydrogen-bonding capacity for peripheral protein targets. All 4-benzoyl-2-phenyl analogs in this series share the same TPSA (47.03 Ų), indicating that the TPSA advantage is conferred by the substitution pattern rather than the 7-position alkylation status.

Polar surface area Oral bioavailability CNS penetration

Hydrogen Bond Donor Deficiency: Zero HBDs Favor Passive Membrane Permeability

The target compound contains zero hydrogen bond donors (HBDs), in contrast to many 2-quinolinone derivatives that feature an NH group at the 1-position capable of donating a hydrogen bond [1]. The absence of HBDs eliminates the desolvation penalty associated with hydrogen bond donor burial in the membrane interior, potentially enhancing passive transcellular permeability relative to NH-containing quinolinone analogs. The 7,8-dihydroquinolin-5(6H)-one core also lacks HBDs, but its lower molecular weight and TPSA limit its utility as a drug-like scaffold.

Hydrogen bonding Membrane permeability Lipinski rules

Molecular Weight and Rotatable Bond Differentiation: Balanced Size for Lead Optimization

With a molecular weight of 327.4 g/mol and only 3 rotatable bonds, the target compound is significantly larger than the core scaffold (MW 147.2, 0 rotatable bonds) but maintains a relatively rigid architecture compared to the 7,7-dimethyl analog (MW 355.4, 3 rotatable bonds) [1]. This moderate molecular weight positions the compound below the typical 500 Da cutoff for oral drug-likeness while providing sufficient functional group complexity for target engagement. The low rotatable bond count (3) further enhances binding affinity potential by minimizing conformational entropy penalties upon target binding.

Molecular weight Rotatable bonds Lead-likeness

Optimal Application Scenarios for 5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-2-phenyl- (54398-83-3)


Medicinal Chemistry Lead Optimization Targeting Peripheral Proteins

The intermediate LogP (4.50) and elevated TPSA (47.03 Ų) of this compound make it a suitable scaffold for medicinal chemistry programs targeting peripherally restricted drug candidates, where excessive lipophilicity (LogP > 5) is associated with poor solubility and high metabolic clearance, and low TPSA (< 40 Ų) raises CNS penetration concerns [1].

Structure-Activity Relationship (SAR) Studies in Dihydroquinolinone Series

The distinct physicochemical profile of the 7-unsubstituted compound relative to its 7-methyl (LogP 4.74) and 7,7-dimethyl (LogP 5.13) analogs enables systematic exploration of lipophilicity-driven SAR within the 4-benzoyl-2-phenyl-dihydroquinolinone series, allowing researchers to decouple steric from electronic effects at the 7-position .

Design of Cell-Permeable Chemical Probes

The zero hydrogen bond donor count and moderate molecular weight (327.4 g/mol) facilitate the use of this compound as a core scaffold for designing cell-permeable chemical probes, minimizing HBD-mediated efflux while providing functional handles at the 7,8-dihydro position for conjugation to fluorophores, biotin, or other reporter tags [1].

Quote Request

Request a Quote for 5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.